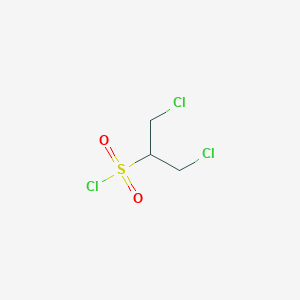
ethyl2-(1-aminocyclopropyl)pyrimidine-4-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-(1-aminocyclopropyl)pyrimidine-4-carboxylatehydrochloride is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with an aminocyclopropyl group and an ethyl ester group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
The synthesis of ethyl2-(1-aminocyclopropyl)pyrimidine-4-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Aminocyclopropyl Group: The aminocyclopropyl group can be introduced via a cyclopropanation reaction, where an appropriate aminating agent is used to form the cyclopropyl ring.
Esterification: The ethyl ester group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
Ethyl2-(1-aminocyclopropyl)pyrimidine-4-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl2-(1-aminocyclopropyl)pyrimidine-4-carboxylatehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl2-(1-aminocyclopropyl)pyrimidine-4-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Ethyl2-(1-aminocyclopropyl)pyrimidine-4-carboxylatehydrochloride can be compared with other similar compounds, such as:
Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate: The free base form without the hydrochloride salt.
2-(1-Aminocyclopropyl)pyrimidine-4-carboxylic acid: The carboxylic acid derivative without the ethyl ester group.
Methyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate: The methyl ester analog.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c1-2-15-8(14)7-3-6-12-9(13-7)10(11)4-5-10;/h3,6H,2,4-5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHNXUFSAQPEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)


![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2886957.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2886958.png)
![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)
![2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol](/img/structure/B2886960.png)
![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)
![1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B2886964.png)
![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)
![2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole](/img/structure/B2886970.png)



